molecular formula C8H12N2O2S B3029887 3-(2-Aminoethyl)benzenesulfonamide CAS No. 81760-42-1

3-(2-Aminoethyl)benzenesulfonamide

Cat. No.: B3029887
CAS No.: 81760-42-1
M. Wt: 200.26
InChI Key: LVLOPTDNFFBZEJ-UHFFFAOYSA-N
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Description

3-(2-Aminoethyl)benzenesulfonamide (CAS: 81760-42-1) is a sulfonamide derivative characterized by a benzene ring substituted with a sulfonamide group at the 3-position and a 2-aminoethyl side chain. Its molecular formula is C₈H₁₂N₂O₂S, with a molecular weight of 200.26 g/mol . This compound is a versatile intermediate in synthetic organic chemistry, particularly in the development of dyes, metal complexes, and bioactive molecules. Its aminoethyl group enhances solubility in polar solvents (e.g., water, ethanol) and facilitates interactions with biological targets, such as enzymes or DNA .

Properties

IUPAC Name

3-(2-aminoethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c9-5-4-7-2-1-3-8(6-7)13(10,11)12/h1-3,6H,4-5,9H2,(H2,10,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLOPTDNFFBZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)N)CCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00664065
Record name 3-(2-Aminoethyl)benzene-1-sulfonamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81760-42-1
Record name 3-(2-Aminoethyl)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00664065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)benzenesulfonamide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Aminoethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with an amine. The general reaction is as follows:

RSO2Cl+R2NHRSO2NR2+HCl\text{RSO}_2\text{Cl} + \text{R}'_2\text{NH} \rightarrow \text{RSO}_2\text{NR}'_2 + \text{HCl} RSO2​Cl+R2′​NH→RSO2​NR2′​+HCl

A base such as pyridine is often added to absorb the HCl generated during the reaction .

Industrial Production Methods: Industrial production methods for 3-(2-Aminoethyl)benzenesulfonamide may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-(2-Aminoethyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The sulfonamide group can be reduced to form sulfinamides.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.

Major Products Formed:

Scientific Research Applications

3-(2-Aminoethyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition, particularly carbonic anhydrase inhibitors.

    Medicine: Investigated for its potential therapeutic applications, including as an anticancer and antiglaucoma agent.

    Industry: Utilized in the development of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-(2-Aminoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. This inhibition can lead to various therapeutic effects, including the reduction of intraocular pressure in glaucoma and the inhibition of tumor growth in cancer .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Structural Analogues and Their Properties

The following table summarizes key structural analogues of 3-(2-aminoethyl)benzenesulfonamide, highlighting differences in substituents, physicochemical properties, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features Applications
3-(2-Aminoethyl)benzenesulfonamide 81760-42-1 C₈H₁₂N₂O₂S 200.26 3-sulfonamide, 2-aminoethyl chain; high solubility in polar solvents Metal complex synthesis, dye intermediates, cardiovascular research
4-(2-Aminoethyl)benzenesulfonamide N/A C₈H₁₂N₂O₂S 200.26 4-sulfonamide, 2-aminoethyl chain; positional isomer of the 3-substituted form Reduces coronary resistance in cardiac studies
3-((Prop-2-yn-1-ylamino)methyl)benzenesulfonamide N/A C₁₀H₁₁N₃O₂S 237.28 3-sulfonamide, propargylaminomethyl side chain; reactive alkyne group Click chemistry, ligand synthesis
4-Amino-N-(3-aminopropyl)benzenesulfonamide (N-propyl-S) N/A C₉H₁₅N₃O₂S 229.30 4-sulfonamide, 3-aminopropyl chain; longer alkyl spacer Antimicrobial/anticancer metal complexes (e.g., Ru(III))
3-(Aminomethyl)-N-methylbenzenesulfonamide 808761-43-5 C₈H₁₂N₂O₂S 200.26 3-sulfonamide, N-methylaminomethyl group; reduced basicity Intermediate in drug synthesis
2.2 Key Comparative Findings

Positional Isomerism (3- vs. 4-Substitution): The 3-substituted isomer (3-(2-aminoethyl)benzenesulfonamide) exhibits distinct biological interactions compared to the 4-substituted isomer (4-(2-aminoethyl)benzenesulfonamide). For example, the 4-substituted derivative demonstrated superior activity in reducing coronary resistance in isolated rat heart models, likely due to enhanced binding to residues like Glu614 and Ala320 in cardiac proteins . The 3-substituted isomer is more frequently utilized in metal coordination chemistry, as its aminoethyl group provides a favorable geometry for binding transition metals (e.g., iridium in artificial metalloenzymes) .

Side Chain Modifications: Propargylamine Derivatives: The introduction of a propargyl group (e.g., 3-((Prop-2-yn-1-ylamino)methyl)benzenesulfonamide) enables participation in click chemistry reactions, expanding its utility in bioconjugation and ligand discovery . Alkyl Chain Length: Longer chains (e.g., N-propyl-S) improve lipophilicity and enhance antimicrobial activity when complexed with metals like Ru(III) .

Functional Group Effects: N-Methylation (e.g., 3-(Aminomethyl)-N-methylbenzenesulfonamide) reduces the compound’s basicity and solubility, limiting its use in aqueous-phase reactions but improving stability in organic solvents . Hydrophobic Substituents (e.g., furan-2-yl in [IrClCp*]-N-(2-aminoethyl)-3-(furan-2-yl)benzenesulfonamide) enhance interactions with hydrophobic enzyme pockets, as demonstrated in artificial metalloenzyme engineering .

2.3 Research Highlights
  • Metal Complexation: 3-(2-Aminoethyl)benzenesulfonamide forms stable complexes with iridium, as confirmed by ¹³C-NMR and ESI-MS analyses. These complexes exhibit catalytic activity in alcohol dehydrogenase-mediated reactions .
  • Cardiovascular Activity: The 4-substituted analogue significantly reduces perfusion pressure (−23%) and coronary resistance (−34%) compared to unsubstituted benzenesulfonamide, highlighting the importance of substituent position in bioactivity .
  • Antimicrobial Potential: N-propyl-S (4-amino-N-(3-aminopropyl)benzenesulfonamide) shows enhanced antibacterial efficacy when complexed with Ru(III), likely due to improved membrane penetration .

Biological Activity

3-(2-Aminoethyl)benzenesulfonamide, also known as a benzenesulfonamide derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic areas, including anti-inflammatory, antimicrobial, and carbonic anhydrase inhibition.

Chemical Structure and Properties

The molecular structure of 3-(2-Aminoethyl)benzenesulfonamide consists of a benzenesulfonamide core with an aminoethyl substituent. This configuration is crucial for its interaction with biological targets. The compound can be represented as follows:

C9H12N2O2S\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2\text{S}

1. Anti-inflammatory Activity

Research has demonstrated that 3-(2-Aminoethyl)benzenesulfonamide exhibits notable anti-inflammatory properties. In vivo studies have shown that derivatives of this compound can significantly inhibit carrageenan-induced paw edema in rats, achieving inhibition rates of up to 94.69% at specific time intervals .

Table 1: Anti-inflammatory Activity of Derivatives

CompoundInhibition (%)Time (h)
4a94.691
4c89.662
4e87.833

2. Antimicrobial Activity

The antimicrobial efficacy of 3-(2-Aminoethyl)benzenesulfonamide has been evaluated against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its potency against different bacterial strains:

Table 2: Antimicrobial Activity (MIC in mg/mL)

PathogenCompoundMIC
E. coli4d6.72
S. aureus4h6.63
P. aeruginosa4a6.67
S. typhi4a6.45
B. subtilis4f6.63
C. albicans4e6.63

These findings suggest that the compound can serve as a potential candidate for developing new antimicrobial agents, especially against resistant strains.

3. Carbonic Anhydrase Inhibition

Recent studies have highlighted the ability of sulfonamide derivatives, including those containing the aminoethyl moiety, to act as inhibitors of carbonic anhydrase (CA) isoforms, particularly CA IX and XII, which are associated with tumor growth and metastasis .

Table 3: Inhibition Potency Against Carbonic Anhydrase Isoforms

CompoundIsoformKI (nM)
Compound ICA IX42.0
Compound IICA XII64.9

The incorporation of specific substituents significantly enhances the inhibitory activity, suggesting a structure-activity relationship that warrants further investigation.

Case Studies and Research Findings

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of various benzenesulfonamide derivatives, including those with aminoethyl linkers . The results indicated that these compounds not only possess anti-inflammatory and antimicrobial properties but also exhibit antioxidant activities comparable to established antioxidants like Vitamin C.

In another investigation, researchers synthesized novel triazinyl-substituted aminoethyl-benzenesulfonamides and assessed their inhibitory effects on CA IX, revealing promising selectivity profiles that may translate into therapeutic applications for cancer treatment .

Q & A

Q. Q1. What are the key challenges in synthesizing 3-(2-Aminoethyl)benzenesulfonamide, and how can reaction conditions be optimized to improve yield?

A1: Synthesis of 3-(2-Aminoethyl)benzenesulfonamide often involves sulfonylation of a benzene ring followed by functionalization of the ethylamine group. A critical challenge is controlling regioselectivity during sulfonamide formation. For example, Pd/C-catalyzed hydrogenation under an H₂ atmosphere (as used in related sulfonamide syntheses) can minimize side reactions like over-reduction of aromatic rings . Optimizing solvent polarity (e.g., methanol vs. THF) and reaction time (typically 12–24 hours) can enhance yield. Monitoring intermediates via TLC or HPLC is recommended to identify side products early .

Q. Q2. What analytical techniques are most reliable for characterizing 3-(2-Aminoethyl)benzenesulfonamide and confirming its purity?

A2: A combination of ¹H/¹³C NMR and FT-IR is essential for structural confirmation. For example, the sulfonamide group exhibits characteristic S=O stretching at ~1150–1300 cm⁻¹ in IR . Mass spectrometry (ESI-MS or HRMS) provides molecular ion verification. Purity assessment requires HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm . Advanced methods like X-ray crystallography (if crystals are obtainable) resolve ambiguities in stereochemistry or bonding .

Advanced Research Questions

Q. Q3. How can researchers resolve contradictions in reported biological activities of 3-(2-Aminoethyl)benzenesulfonamide derivatives across studies?

A3: Discrepancies often arise from variations in assay conditions (e.g., cell line specificity, concentration ranges). For instance, a derivative’s inhibitory activity may differ in bacterial vs. mammalian cell models due to membrane permeability . To address this:

  • Standardize assays using positive controls (e.g., known enzyme inhibitors).
  • Perform dose-response curves (IC₅₀/EC₅₀) across multiple replicates.
  • Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) .

Q. Q4. What strategies are effective for designing 3-(2-Aminoethyl)benzenesulfonamide analogs with enhanced metabolic stability?

A4: Metabolic instability often stems from rapid oxidation of the ethylamine group. Strategies include:

  • N-Methylation of the aminoethyl group to block oxidative deamination .
  • Introducing electron-withdrawing substituents (e.g., -CF₃) on the benzene ring to slow CYP450-mediated degradation .
  • Prodrug approaches , such as converting the sulfonamide to a phosphonate ester, which hydrolyzes in vivo .

Q. Q5. How can computational methods predict the binding modes of 3-(2-Aminoethyl)benzenesulfonamide derivatives to therapeutic targets?

A5: Molecular docking (AutoDock Vina, Schrödinger) and MD simulations (GROMACS) are widely used. Key steps:

Prepare the target protein (e.g., carbonic anhydrase II) by removing water molecules and adding hydrogens.

Generate ligand conformers using OMEGA or Confab .

Score binding poses with MM-GBSA to estimate ΔG binding .

Validate predictions with SAR (structure-activity relationship) data from synthesized analogs .

Q. Q6. What experimental designs are optimal for studying the metal-chelating properties of 3-(2-Aminoethyl)benzenesulfonamide?

A6: The sulfonamide and aminoethyl groups can coordinate metals like Cu²⁺ or Zn²⁺. Recommended methods:

  • UV-Vis titration to monitor ligand-to-metal charge transfer bands (e.g., λ ~250–300 nm for Cu complexes) .
  • Potentiometric titration to determine stability constants (log K) in aqueous buffer (pH 4–9).
  • EPR spectroscopy for paramagnetic metals (e.g., Fe³⁺) to assess coordination geometry .

Q. Q7. How do structural modifications to the benzene ring affect the physicochemical properties of 3-(2-Aminoethyl)benzenesulfonamide?

A7: Substituents alter solubility, lipophilicity, and bioavailability:

  • Electron-donating groups (-OCH₃, -NH₂) increase water solubility but reduce membrane permeability.
  • Halogens (-Cl, -F) enhance lipophilicity (log P ↑) and metabolic stability .
  • Bulkier groups (e.g., -CF₃) improve target affinity but may hinder crystal formation for X-ray studies . Quantitative structure-property relationship (QSPR) models can predict these effects .

Q. Q8. What are the best practices for ensuring reproducibility in synthesizing 3-(2-Aminoethyl)benzenesulfonamide derivatives?

A8:

  • Use anhydrous solvents (e.g., DMF, MeOH) stored over molecular sieves.
  • Document reaction parameters (temperature ±0.5°C, stirring speed).
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc) and confirm purity (>95%) before proceeding .
  • Share detailed NMR assignments (δ, multiplicity) and HPLC gradients in publications .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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